An In-Depth Technical Guide to the Basic Properties of 6-Methyl-3-(thiophen-2-yl)piperazin-2-one
An In-Depth Technical Guide to the Basic Properties of 6-Methyl-3-(thiophen-2-yl)piperazin-2-one
For Immediate Release
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the core physicochemical and basic properties of the novel heterocyclic compound, 6-Methyl-3-(thiophen-2-yl)piperazin-2-one. As this molecule is not extensively characterized in public-domain literature, this document provides a predictive framework based on established chemical principles and outlines the requisite experimental methodologies for its empirical validation.
Executive Summary
6-Methyl-3-(thiophen-2-yl)piperazin-2-one is a substituted piperazinone, a heterocyclic scaffold recognized as a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds.[1] The molecule's architecture, featuring a chiral center at the 6-position, a basic nitrogen at the 4-position, a thiophene moiety, and a lactam functional group, suggests a nuanced profile of basicity, lipophilicity, and solubility. These properties are critical determinants of a compound's pharmacokinetic and pharmacodynamic behavior. This guide provides a detailed analysis of these predicted properties and establishes robust protocols for their experimental determination.
Chemical Identity and Structural Analysis
The fundamental step in characterizing any novel compound is confirming its structure and identity.
-
IUPAC Name: 6-Methyl-3-(thiophen-2-yl)piperazin-2-one
-
Molecular Formula: C₉H₁₂N₂OS
-
Molecular Weight: 196.27 g/mol
The core structure consists of a six-membered piperazin-2-one ring. The nitrogen atom at the 4-position (N4) is an aliphatic secondary amine and represents the primary basic center of the molecule. The nitrogen at the 1-position (N1) is part of an amide (lactam) and is non-basic due to resonance delocalization of its lone pair into the adjacent carbonyl group. The thiophene ring, a common bioisostere for a phenyl ring, is attached at the 3-position, while a methyl group at the 6-position introduces a stereocenter.
Caption: 2D representation of 6-Methyl-3-(thiophen-2-yl)piperazin-2-one.
Predicted Physicochemical and Basic Properties
The utility of a compound in drug development is heavily influenced by its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile.[2]
Basicity (pKa)
The pKa is a measure of the acidity of a conjugate acid. For a basic compound like this piperazinone derivative, the pKa refers to the equilibrium involving its protonated form.
-
Primary Basic Center: The N4 nitrogen is the sole basic center. Its lone pair is available for protonation.
-
Predicted pKa: Unsubstituted piperazine has two pKa values of approximately 9.73 and 5.35.[2] N-acylation, as seen in the lactam ring at N1, drastically reduces basicity. The N4 nitrogen is predicted to have a pKa in the range of 7.0 - 8.5 . This prediction is based on several factors:
-
The base piperazine structure provides a starting point.[3]
-
The thiophene ring at the adjacent C3 position is weakly electron-withdrawing, which is expected to slightly decrease the basicity of N4 compared to an alkyl-substituted piperazine.
-
The methyl group at C6 is too distant to exert a significant electronic effect on N4.
-
-
Implication: A pKa in this range means the compound will be significantly protonated at physiological pH (7.4), which typically enhances aqueous solubility but may reduce passive membrane permeability.
Lipophilicity (logP) and Solubility
Lipophilicity, often expressed as the octanol-water partition coefficient (logP), and aqueous solubility are critical for drug absorption and distribution.[4][5]
-
Predicted LogP: The combination of the polar piperazinone core and the nonpolar thiophene and methyl groups suggests a moderately lipophilic character. The calculated logP (cLogP) is predicted to be in the range of 1.0 - 2.0 . A positive logP value indicates a preference for a lipid environment over an aqueous one.[6]
-
Predicted Aqueous Solubility: Solubility is determined by a balance between lipophilicity and factors like melting point and hydrogen bonding capacity.[4][5] Given the predicted pKa, the compound's solubility will be pH-dependent, increasing significantly in acidic conditions where the molecule is protonated. Intrinsic solubility (of the neutral form) is expected to be low to moderate.
Summary of Predicted Properties
| Property | Predicted Value/Range | Implication for Drug Development |
| Molecular Weight | 196.27 g/mol | Compliant with Lipinski's Rule of Five (<500 Da) |
| pKa (N4-H) | 7.0 - 8.5 | Significant protonation at physiological pH; aids solubility |
| cLogP | 1.0 - 2.0 | Balanced lipophilicity, suitable for membrane permeability |
| Hydrogen Bond Donors | 2 (N1-H, N4-H) | Compliant with Lipinski's Rule of Five (≤5) |
| Hydrogen Bond Acceptors | 2 (C=O, N4) | Compliant with Lipinski's Rule of Five (≤10) |
Proposed Synthesis and Characterization Workflow
The synthesis of substituted piperazinones can be achieved through various established routes.[1][7][8][9][10] A plausible approach for this target molecule involves a multi-step sequence starting from a protected alanine derivative and 2-thiophenecarboxaldehyde.
Caption: Proposed high-level synthetic and analysis workflow.
Post-synthesis, a rigorous analytical workflow is mandatory to confirm the identity, purity, and properties of the final compound. This involves High-Performance Liquid Chromatography (HPLC) for purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation, and Mass Spectrometry (MS) for molecular weight verification.
Experimental Protocols
To move from prediction to empirical data, the following self-validating experimental protocols are recommended.
Protocol: Determination of pKa by Potentiometric Titration
This method remains a gold standard for its simplicity and accuracy in determining pKa values.[11][12][13]
Objective: To accurately measure the pKa of the N4-H conjugate acid of 6-Methyl-3-(thiophen-2-yl)piperazin-2-one.
Methodology:
-
System Calibration: Calibrate a potentiometer using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate pH measurements.[11][13]
-
Sample Preparation: Prepare a 1 mM solution of the title compound in deionized water.[11] To maintain a constant ionic strength throughout the titration, add potassium chloride (KCl) to a final concentration of 0.15 M.[11][13]
-
Acidification: Acidify 20 mL of the sample solution to a starting pH of approximately 2.0 using 0.1 M hydrochloric acid (HCl).[11]
-
Inert Atmosphere: Purge the solution with nitrogen gas to displace dissolved carbon dioxide, which can interfere with the titration of a basic compound.[11][13]
-
Titration: Place the solution in a reaction vessel on a magnetic stirrer and immerse the calibrated pH electrode. Titrate the solution by adding small, precise aliquots (e.g., 0.02 mL) of standardized 0.1 M sodium hydroxide (NaOH).[11]
-
Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue until the pH reaches approximately 12.
-
Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the inflection point of the resulting sigmoid curve, which corresponds to the pH at which half of the compound is protonated.[12] For higher accuracy, a first-derivative plot (ΔpH/ΔV vs. V) can be used to precisely locate the equivalence point.
-
Replication: Perform the titration in triplicate to ensure reproducibility and report the pKa as the mean ± standard deviation.[11]
Protocol: Purity Assessment by Reverse-Phase HPLC
Reverse-phase HPLC (RP-HPLC) is a standard and powerful technique for separating and quantifying small organic molecules based on their polarity.[14][15][16][17][18]
Objective: To determine the purity of the synthesized 6-Methyl-3-(thiophen-2-yl)piperazin-2-one.
Methodology:
-
System and Column: Utilize a standard HPLC system with UV detection. A C18 reversed-phase column (e.g., 50 mm x 3.0 mm, 2.7 µm particle size) is a suitable starting point.[15]
-
Mobile Phase Preparation:
-
Gradient Elution: Employ a ballistic gradient to ensure elution of the compound and any potential impurities. A typical screening gradient would be:
-
Start at 5% B, ramp to 95% B over 5-10 minutes.
-
Hold at 95% B for 1 minute.
-
Return to 5% B and re-equilibrate for 2-3 minutes.
-
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or DMSO) at 1 mg/mL and dilute to approximately 50 µg/mL with the initial mobile phase composition (95:5 A:B).
-
Injection and Detection: Inject 1-5 µL of the sample. Monitor the elution profile using a UV detector, typically at 220 nm and 254 nm, as both the thiophene and amide chromophores will absorb in this range.[15]
-
Data Analysis: Integrate the peak areas in the resulting chromatogram. Purity is expressed as the percentage of the main peak area relative to the total area of all detected peaks.
Conclusion
6-Methyl-3-(thiophen-2-yl)piperazin-2-one presents a compelling profile for further investigation in drug discovery programs. Its predicted physicochemical properties—particularly its molecular weight, balanced lipophilicity, and tunable solubility via its basic center—position it favorably within the "drug-like" chemical space. The experimental protocols detailed herein provide a robust and validated framework for confirming these predicted properties, enabling a data-driven progression of this promising scaffold from chemical entity to potential therapeutic candidate.
References
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link].
-
Adams, C., et al. (2013). Reverse-phase HPLC analysis and purification of small molecules. PubMed. Available from: [Link].
-
Zhang, L., et al. (2019). Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. PMC. Available from: [Link].
-
Mey, A. S. J. S., et al. (2023). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Available from: [Link].
-
Dong, M. W. (2022). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC North America. Available from: [Link].
-
Jain, N., & Yalkowsky, S. H. (2001). QSPR Prediction of Aqueous Solubility of Drug-Like Organic Compounds. Journal of Pharmaceutical Sciences. Available from: [Link].
-
Young, D. W., et al. (2018). Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production. ACS Combinatorial Science. Available from: [Link].
-
Chamakuri, S., et al. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules. Available from: [Link].
-
ResearchGate. (2025). Reverse-phase HPLC Analysis and Purification of Small Molecules. Available from: [Link].
-
Avdeef, A., et al. (2012). Development of Methods for the Determination of pKa Values. PMC. Available from: [Link].
-
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link].
-
ResearchGate. (2018). Synthesis of Enantiomerically Pure 3-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. Available from: [Link].
-
Plu.mx. Reverse-phase HPLC Analysis and Purification of Small Molecules. Available from: [Link].
-
Chamakuri, S., et al. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed. Available from: [Link].
-
SciTechnol. (2012). Prediction of Aqueous Solubility of Organic Solvents as a Function of Selected Molecular Properties. Available from: [Link].
-
Synfacts. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Available from: [Link].
-
Khalili, F., et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data. Available from: [Link].
-
Journal of the Serbian Chemical Society. (2012). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Available from: [Link].
-
SciSpace. (2020). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Available from: [Link].
-
Taylor & Francis Online. (2023). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link].
-
RSC Publishing. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Medicinal Chemistry. Available from: [Link].
-
Semantic Scholar. (2009). Table 3 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Available from: [https://www.semanticscholar.org/paper/Table-3-from-pKa-Values-of-Some-Piperazines-at-(-K-Khalili-Henni/0a5796248d28a50e583c267c0068305c6a1a4574]([Link].
-
PubChem. 6-Methyl-2-(thiophen-3-yl)piperidin-3-amine. Available from: [Link].
-
Cheméo. Piperazine (CAS 110-85-0). Available from: [Link].
-
MDPI. (2021). Synthesis and Physicochemical Properties of [(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]-thiophen-5-yl-substituted Tetrapyrazinoporphyrazine with Magnesium(II) Ion. Molecules. Available from: [Link].
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
- 17. PlumX [plu.mx]
- 18. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
